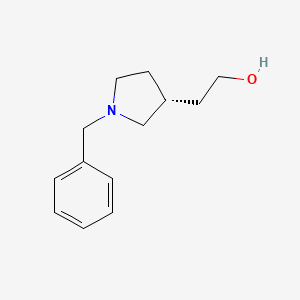

(R)-2-(1-benzylpyrrolidin-3-yl)ethanol

Description

(R)-2-(1-Benzylpyrrolidin-3-yl)ethanol is a chiral pyrrolidine derivative featuring a benzyl group at the pyrrolidine nitrogen and an ethanol substituent at the C3 position of the ring. This compound is structurally characterized by its stereochemical configuration (R-enantiomer), which may influence its interactions in biological or synthetic systems. Pyrrolidine derivatives are widely employed in pharmaceutical chemistry due to their ability to act as intermediates in drug synthesis or as bioactive scaffolds. For instance, benzyl-substituted pyrrolidines are common in calcium channel blockers like barnidipine hydrochloride, where they contribute to stereochemical specificity and binding affinity .

For example, impurities with similar pyrrolidine frameworks, such as compound 3 (3-(R)-1-benzylpyrrolidin-3-yl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate), have been identified in barnidipine hydrochloride production . This highlights the compound’s relevance in quality control and regulatory compliance for pharmaceuticals.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-[(3R)-1-benzylpyrrolidin-3-yl]ethanol |

InChI |

InChI=1S/C13H19NO/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m1/s1 |

InChI Key |

KVOKJZAQCLKPGS-CYBMUJFWSA-N |

Isomeric SMILES |

C1CN(C[C@H]1CCO)CC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC1CCO)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reductive Amination Strategy

- Chiral induction : L-Proline-catalyzed α-hydrazination of aldehydes (e.g., 3-phenylpropanal) with dibenzylazodicarboxylate (DBAD) at 0°C.

- Reductive amination : Reaction with benzylamine and NaBH₄ in CH₃CN to form the pyrrolidine core with 97–98% enantiomeric excess (ee).

- Deprotection : Removal of TBDPS groups using TBAF in THF yields primary alcohol intermediates.

- Functionalization : Hydrogenolysis with Pd(OH)₂/C in methanol selectively removes benzyl groups to generate the ethanol side chain.

Data :

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| α-Hydrazination | L-Proline, DBAD, 0°C → rt | 87–90 | 97–98 |

| Reductive amination | Benzylamine, NaBH₄, CH₃CN | 82 | 97 |

| Hydrogenolysis | Pd(OH)₂/C, H₂, CH₃OH | 64 | – |

Osmium-Mediated Dihydroxylation

Protocol :

- Substrate preparation : (E)-Pent-3-en-1-yl mesylate is treated with OsO₄/(DHQ)₂PHAL in t-BuOH/H₂O (1:1) at 0°C for 24 h to induce stereoselective dihydroxylation.

- Cyclization : Acid-mediated ring closure forms the pyrrolidine scaffold.

- Reduction : NaBH₄ reduces intermediate ketones to the ethanol moiety.

- OsO₄ loading at 0.5 mol% achieves >90% conversion.

- Chiral ligand (DHQ)₂PHAL ensures R-configuration retention.

Oxidative Functionalization of Dihydropyridines

Adapted from barnidipine synthesis :

- Oxidation : MnO₂ under UV light converts dihydropyridine precursors to pyridine derivatives.

- Stereocontrol : Chiral benzylpyrrolidinyl intermediates are reduced using NaBH₄/CeCl₃ to yield R-configured alcohols.

- Solvent: Dichloromethane/ethanol (40:1) for optimal selectivity.

- Temperature: Room-temperature hydrogenation preserves stereochemistry.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Reductive amination | High ee (97–98%), modular substrates | Multi-step purification | Pilot-scale |

| Dihydroxylation | Excellent stereocontrol | OsO₄ toxicity | Lab-scale |

| Dihydropyridine route | One-pot oxidation/reduction | Requires UV equipment | Industrial |

Characterization Data

- Optical rotation : $$[α]_D^{25} +3.88^\circ$$ (c 0.30, MeOH) for R-enantiomers.

- NMR : Distinct signals at δ 3.74 (m, 1H, pyrrolidine-H), 2.30 (d, $$J = 12.9$$ Hz, benzyl-H).

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Benzylpyrrolidin-3-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ®-1-benzylpyrrolidin-3-one.

Reduction: Formation of ®-2-(1-benzylpyrrolidin-3-yl)ethane.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-(1-Benzylpyrrolidin-3-yl)ethanol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Core Similarities : All compounds share a benzyl-pyrrolidine backbone, critical for stereochemical specificity in drug-receptor interactions.

- Functional Group Variations: The substituents at the C3 position dictate physicochemical properties and biological activity.

- Stereochemical Impact: The (R)-configuration in the target compound contrasts with (S)-enantiomers like (S)-3-aminomethyl-1-benzylpyrrolidine, which may exhibit divergent pharmacological profiles .

Functional Roles

- Pharmaceutical Impurities: Compounds like this compound and its analogs are monitored as impurities to comply with ICH guidelines (<0.10% threshold), ensuring drug safety .

- Biological Activity: While direct data are unavailable, cyclopropylamino derivatives (e.g., (R)-2-((1-Benzylpyrrolidin-3-yl)(cyclopropyl)amino)ethanol) may enhance target binding due to conformational rigidity .

Regulatory and Quality Considerations

Structural analogs of this compound are subject to stringent regulatory scrutiny. For example, Compound 3 in barnidipine requires characterization to meet ICH Q3A/B thresholds, emphasizing the need for advanced analytical techniques (e.g., HPLC, NMR) to resolve stereoisomers and quantify impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.